![molecular formula C6H5Cl2N3O2 B8048015 (2,3-Dichloro-6-nitrophenyl)-hydrazine](/img/structure/B8048015.png)
(2,3-Dichloro-6-nitrophenyl)-hydrazine
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Description
“(2,3-Dichloro-6-nitrophenyl)-hydrazine” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It has a molecular weight of 221.04 . The compound is typically stored in a dark place, sealed and dry, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(2,3-Dichloro-6-nitrophenyl)-hydrazine” is 1S/C7H6Cl2N2O2/c8-5-1-2-6 (11 (12)13)4 (3-10)7 (5)9/h1-2H,3,10H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,3-Dichloro-6-nitrophenyl)-hydrazine” is a solid or liquid at room temperature . It has a boiling point of 317.4±37.0°C at 760 mmHg . The compound has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.191 mg/ml .Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary targets of (2,3-Dichloro-6-nitrophenyl)-hydrazine are currently unknown
Pharmacokinetics
Some predicted physicochemical properties of the compound include a density of 16±01 g/cm³, a boiling point of 3354±370 °C at 760 mmHg, and a vapor pressure of 00±08 mmHg at 25°C . These properties may impact the compound’s bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,3-Dichloro-6-nitrophenyl)-hydrazine . .
properties
IUPAC Name |
(2,3-dichloro-6-nitrophenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-3-1-2-4(11(12)13)6(10-9)5(3)8/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCYTTMQISVZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])NN)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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